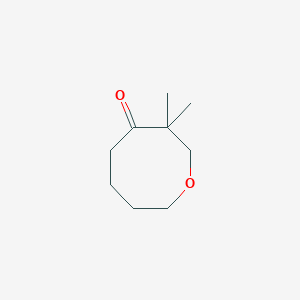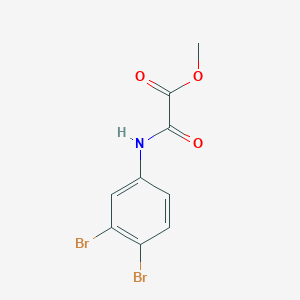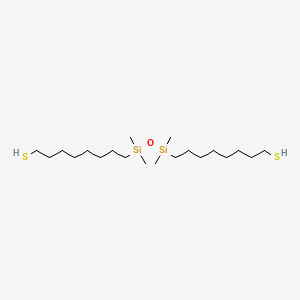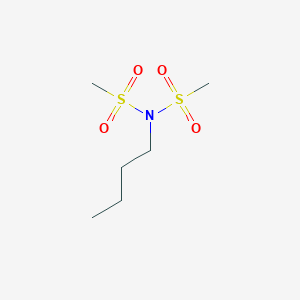
(4-Chloro-3,4,4-trifluoro-1-iodobutyl)(trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chloro-3,4,4-trifluoro-1-iodobutyl)(trimethyl)silane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a silicon atom bonded to a trimethyl group and a butyl chain substituted with chlorine, fluorine, and iodine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3,4,4-trifluoro-1-iodobutyl)(trimethyl)silane typically involves the reaction of a suitable precursor with trimethylchlorosilaneThe reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes followed by silylation reactions. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(4-Chloro-3,4,4-trifluoro-1-iodobutyl)(trimethyl)silane can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, iodine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a reactant to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include organometallic compounds, halogenating agents, and reducing agents. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-Chloro-3,4,4-trifluoro-1-iodobutyl)(trimethyl)silane is used as a building block for the synthesis of more complex organosilicon compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts .
Biology and Medicine
The compound’s potential biological activity is of interest in medicinal chemistry. Researchers are exploring its use in the design of new drugs and therapeutic agents, particularly those targeting specific molecular pathways .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials .
Mecanismo De Acción
The mechanism of action of (4-Chloro-3,4,4-trifluoro-1-iodobutyl)(trimethyl)silane involves its interaction with specific molecular targets. The presence of halogen atoms and the trimethylsilyl group can influence its reactivity and binding affinity to various substrates. The pathways involved in its action are still under investigation, but it is believed to interact with enzymes and receptors in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilyl Chloride: Similar in structure but lacks the butyl chain and halogen substitutions.
Trimethylsilyl Iodide: Contains iodine but lacks the butyl chain and other halogen atoms.
(4-Chloro-3,4,4-trifluorobutyl)(trimethyl)silane: Similar but without the iodine atom.
Uniqueness
(4-Chloro-3,4,4-trifluoro-1-iodobutyl)(trimethyl)silane is unique due to the combination of halogen atoms and the trimethylsilyl group. This combination imparts distinct reactivity and properties, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
89608-34-4 |
|---|---|
Fórmula molecular |
C7H13ClF3ISi |
Peso molecular |
344.61 g/mol |
Nombre IUPAC |
(4-chloro-3,4,4-trifluoro-1-iodobutyl)-trimethylsilane |
InChI |
InChI=1S/C7H13ClF3ISi/c1-13(2,3)6(12)4-5(9)7(8,10)11/h5-6H,4H2,1-3H3 |
Clave InChI |
UZUUFIAUFUKUIQ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C(CC(C(F)(F)Cl)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Hydroxyethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B14390840.png)
![N-{4-[(4-Nitrophenyl)sulfanyl]phenyl}hexadecanamide](/img/structure/B14390842.png)
![N-(4-Bromophenyl)-N'-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea](/img/structure/B14390852.png)


![Trimethyl[(1-propoxybut-1-en-1-yl)oxy]silane](/img/structure/B14390879.png)

![(1R)-2-(Butylsulfanyl)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene](/img/structure/B14390899.png)

![(2Z)-2-[(4-Fluorophenyl)imino]-1,2-diphenylethan-1-one](/img/structure/B14390906.png)


![Bicyclo[5.2.2]undeca-1,6-diene](/img/structure/B14390929.png)
![6-Phenyl[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B14390930.png)
